5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

Description

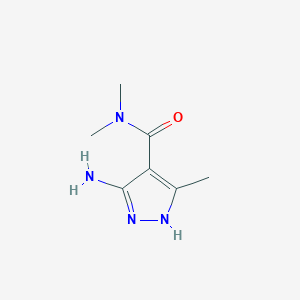

5-Amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based heterocyclic compound characterized by a carboxamide group at position 4, an amino group at position 5, and methyl substituents at positions 1, 3, and the carboxamide nitrogen. Its molecular formula is C₈H₁₃N₅O, with a molecular weight of 195.23 g/mol (calculated from standard atomic weights).

Propriétés

IUPAC Name |

3-amino-N,N,5-trimethyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-4-5(6(8)10-9-4)7(12)11(2)3/h1-3H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGWXNZBYWAEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules . They are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s known that 5-amino-pyrazoles can react with α, β -unsaturated compounds to form fluorescent pyrazolo[1,5-a]pyrimidines .

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic scaffolds .

Result of Action

5-amino-pyrazoles are known to be similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Action Environment

It’s recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c .

Activité Biologique

5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide (commonly referred to as 5-amino-TPCA) is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-amino-TPCA has the molecular formula and features a pyrazole ring substituted with an amino group and a trimethyl group. The compound's structure is critical for its interaction with biological targets, influencing its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of 5-amino-TPCA as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H23 (Lung Cancer) | 1.76 ± 0.19 | Inhibits tubulin polymerization |

| HCT-15 (Colon Cancer) | 2.55 ± 0.30 | Induces apoptosis |

| DU-145 (Prostate Cancer) | 3.12 ± 0.25 | Cell cycle arrest in G2/M phase |

In a study by MDPI, it was found that derivatives similar to 5-amino-TPCA effectively inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, docking simulations indicated favorable interactions with the colchicine binding site on tubulin, suggesting a mechanism for its anticancer activity .

Anti-inflammatory Activity

5-amino-TPCA has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that it significantly reduces inflammation in models of acute and chronic inflammation:

| Model | Effect | Reference |

|---|---|---|

| LPS-induced inflammation | Reduced microglial activation | MDPI |

| Carrageenan-induced edema | Comparable to indomethacin | PMC |

The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for conditions like arthritis and neuroinflammation.

Antimicrobial Activity

The antimicrobial efficacy of 5-amino-TPCA has been evaluated against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Bacillus thuringiensis | 24 | MDPI |

| Klebsiella pneumoniae | 22 | MDPI |

| Escherichia coli | 20 | PMC |

These results indicate that 5-amino-TPCA possesses significant antibacterial activity, outperforming standard antibiotics like ampicillin in some cases.

Case Studies

- Anticancer Study : A study published in MDPI evaluated the cytotoxic effects of various pyrazole derivatives, including 5-amino-TPCA. It was found to have potent activity against multiple cancer cell lines, with specific mechanisms involving the inhibition of tubulin polymerization and induction of apoptosis .

- Inflammation Model : Research examining the anti-inflammatory effects of 5-amino-TPCA showed a marked reduction in LPS-induced inflammation in mouse models, highlighting its potential application in treating inflammatory diseases .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of several pyrazole derivatives against bacterial strains. Results indicated that 5-amino-TPCA exhibited superior activity compared to traditional antibiotics, suggesting its utility in combating resistant bacterial strains .

Comparaison Avec Des Composés Similaires

Structural Analogues

Pyrazole carboxamide derivatives vary in substituent patterns, which significantly influence their physicochemical and biological properties. Key structural analogues include:

Key Observations :

- Positional isomerism (e.g., amino at C4 vs. C5) alters hydrogen-bonding capacity and molecular planarity, impacting solubility and target interactions .

- Substituent bulk : Aryl or halogen groups (e.g., in compound 3a) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Key Observations :

- Coupling agents : EDCI/HOBt in DMF is a standard method for carboxamide formation, yielding moderate to high purity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction efficiency but may complicate purification .

Physicochemical Properties

Comparative data for select compounds:

Key Observations :

- Melting points : Higher for aryl-substituted derivatives (e.g., 247°C for 4a) due to enhanced crystallinity from π-π stacking .

Key Observations :

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide typically follows a multi-step approach:

Step 1: Formation of Pyrazole Core

The pyrazole ring is commonly constructed via cyclocondensation reactions involving hydrazine derivatives and β-keto esters or diketones. For example, methylhydrazine reacts with β-keto esters to form substituted pyrazole intermediates.Step 2: Introduction of Amino and Carboxamide Groups

After ring formation, functionalization is achieved by hydrolysis of ester groups to carboxylic acids followed by amidation using dimethylamine or other amine sources to yield the carboxamide functionality. The amino group is often introduced or preserved during ring formation or via subsequent amination reactions.Step 3: Methylation

Methyl groups at the N and C positions (N,N,3-trimethyl) are introduced either by using methylated hydrazine derivatives or by alkylation reactions post-pyrazole formation.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | Methylhydrazine + β-keto ester, reflux, base catalyst (e.g., sodium ethoxide) | Formation of 3-methyl substituted pyrazole ring |

| 2 | Ester Hydrolysis | Acidic or basic hydrolysis (e.g., HCl or NaOH, reflux) | Conversion of ester to carboxylic acid |

| 3 | Amidation | Coupling agents (e.g., EDCI/HOBt) + dimethylamine, room temperature or mild heating | Formation of carboxamide group |

| 4 | Methylation (if needed) | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (DMF), room temperature | Introduction of N-methyl groups |

This route is supported by analogous preparations of related pyrazole carboxamides where cyclization and amidation are key steps.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up with optimization focusing on:

- Yield and Purity: Use of continuous flow reactors to control reaction times and temperatures precisely.

- Catalysts: Employing catalysts to improve cyclization efficiency and reduce side products.

- Purification: Multi-step purification including recrystallization and chromatography to achieve high purity (>95%).

- Safety and Environmental Factors: Minimizing hazardous reagents and waste.

Reaction Conditions Optimization

| Parameter | Effect on Synthesis | Typical Conditions |

|---|---|---|

| Temperature | Higher temperatures (80–100 °C) promote cyclization but may degrade intermediates | Controlled reflux or heating |

| Solvent | Polar aprotic solvents (DMF, DMSO) increase solubility of reactants | DMF or DMSO preferred |

| Base Catalyst | Sodium ethoxide or potassium carbonate facilitates cyclization | 0.1–1.0 equiv. base |

| Coupling Agents | EDCI/HOBt improve amidation efficiency and yield | Stoichiometric amounts, room temperature |

Optimization of these parameters balances reaction rate, selectivity, and product stability.

Analytical and Structural Validation

The identity and purity of this compound are confirmed by:

| Technique | Characteristic Data | Purpose |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Methyl protons at δ 2.5–3.5 ppm; carboxamide NH at δ 6.5–8.0 ppm | Confirms substitution pattern and functional groups |

| Mass Spectrometry (ESI-TOF) | Molecular ion peak [M+H]+ at m/z consistent with C8H13N5O | Confirms molecular weight |

| Infrared Spectroscopy (IR) | C=O stretch at ~1650 cm⁻¹; NH2 stretch at ~3350 cm⁻¹ | Confirms carboxamide and amino groups |

| X-ray Crystallography | 3D structure and substituent positions | Definitive structural confirmation |

These techniques ensure the prepared compound matches the expected structure and purity.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | Methylhydrazine, β-keto esters, dimethylamine |

| Key Reactions | Cyclocondensation, ester hydrolysis, amidation, methylation |

| Catalysts/Base | Sodium ethoxide, potassium carbonate, coupling agents (EDCI/HOBt) |

| Solvents | DMF, DMSO, ethanol |

| Reaction Conditions | Reflux for cyclization; room temperature to mild heating for amidation |

| Purification Techniques | Recrystallization, chromatography |

| Analytical Validation | NMR, MS, IR, X-ray crystallography |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide with high purity and yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted hydrazines with β-keto esters or amides. Key parameters include:

- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-alkylation) .

- pH modulation : Use mild bases (e.g., NaHCO₃) to deprotonate intermediates without hydrolyzing the carboxamide group .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR identifies methyl group environments (δ 2.1–3.0 ppm for N,N-dimethyl), while ¹³C NMR confirms carboxamide carbonyl resonance (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Determines molecular weight (C₈H₁₃N₅O; theoretical 211.12 g/mol) and fragments .

- X-ray crystallography : Resolves spatial arrangement of substituents, critical for understanding steric effects .

Q. How does the compound’s solubility vary across solvents, and what formulation strategies improve bioavailability?

- Methodological Answer :

- Solubility screening : Test in DMSO (high solubility for in vitro assays) and aqueous buffers (pH 7.4) with surfactants (e.g., Tween-80) .

- Stability studies : Use HPLC to monitor degradation under UV light or varying pH .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how can in vitro assays validate these hypotheses?

- Methodological Answer :

- Target identification : Molecular docking predicts interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR) due to the pyrazole-carboxamide scaffold .

- Validation assays :

- Kinase inhibition assays : Measure IC₅₀ using ADP-Glo™ kinase assays .

- Cell viability testing : Use MTT assays on cancer cell lines (e.g., MCF-7) to assess cytotoxicity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target binding?

- Methodological Answer :

- Substituent modification : Synthesize analogs with varied methyl group positions (e.g., 3-methyl vs. 5-methyl) to assess steric effects .

- Bioisosteric replacement : Replace the carboxamide with sulfonamide to evaluate potency changes .

- Data analysis : Compare IC₅₀ values and ligand efficiency metrics (e.g., LipE) .

Q. What experimental designs resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized protocols : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) .

- Control benchmarking : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .

- Statistical rigor : Use ANOVA to assess significance of observed differences .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

- Methodological Answer :

- In silico tools : Use ADMET Predictor™ to identify likely Phase I metabolites (e.g., N-demethylation or hydroxylation) .

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Methodological Answer :

- Rodent models : Administer orally (10 mg/kg) to measure plasma half-life (t₁/₂) via LC-MS/MS .

- Tumor xenografts : Assess efficacy in nude mice with implanted HT-29 colorectal tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.